5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine
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Overview
Description
5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-thiophene-2-carboxamides with formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of isocyanates and subsequent base-promoted cyclization to yield the desired thienopyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
The mechanism of action of 5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, such as tyrosine kinases and cyclin-dependent kinases, which play crucial roles in cell signaling and proliferation . The compound’s ability to bind to these targets disrupts their normal function, leading to the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Similar in structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to the pyrimidine ring, offering different biological activities
Quinazoline: Another fused heterocyclic compound with significant biological activities, particularly as kinase inhibitors.
Uniqueness
5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine is unique due to its specific arrangement of sulfur and nitrogen atoms within the heterocyclic ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
5909-37-5 |
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Molecular Formula |
C6H7N3S |
Molecular Weight |
153.21 g/mol |
IUPAC Name |
5,6-dihydrothieno[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H7N3S/c7-6-8-3-4-1-2-10-5(4)9-6/h3H,1-2H2,(H2,7,8,9) |
InChI Key |
ODGPJWHSJJPIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=NC=C21)N |
Origin of Product |
United States |
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